Anthracene, 9-(1-methoxyethyl)- Anthracene, 9-(1-methoxyethyl)-
Brand Name: Vulcanchem
CAS No.: 88474-01-5
VCID: VC19275014
InChI: InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3
SMILES:
Molecular Formula: C17H16O
Molecular Weight: 236.31 g/mol

Anthracene, 9-(1-methoxyethyl)-

CAS No.: 88474-01-5

Cat. No.: VC19275014

Molecular Formula: C17H16O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Anthracene, 9-(1-methoxyethyl)- - 88474-01-5

Specification

CAS No. 88474-01-5
Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
IUPAC Name 9-(1-methoxyethyl)anthracene
Standard InChI InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3
Standard InChI Key SJGPOUFALJZJIS-UHFFFAOYSA-N
Canonical SMILES CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC

Introduction

Chemical Identity and Structural Features

Anthracene, 9-(1-methoxyethyl)-, is a polycyclic aromatic hydrocarbon derivative where a methoxyethyl group (-CH(CH3)OCH3) is attached to the 9th position of the anthracene skeleton. This substitution introduces chirality, making the compound a valuable template for asymmetric synthesis. The molecular formula is inferred as C17H16O based on related derivatives , though discrepancies in molecular weight calculations highlight the need for further crystallographic validation.

Tautomeric Behavior

X-ray diffraction studies of its cyclo-adducts reveal an enol form in the solid state, while 13C NMR spectra in solution indicate a diketone configuration . This tautomerism suggests solvent-dependent stabilization of resonance structures, a critical consideration for reaction design.

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of 9-(1-methoxyethyl)anthracene involves multi-step functionalization of anthracene precursors:

  • Epoxidation and Dihydroxylation: Starting with 9-vinylanthracene, asymmetric dihydroxylation using AD-mix β and methansulfonamide yields chiral diol intermediates .

  • Methylation: Subsequent treatment with sodium hydride and methyl iodide introduces methoxy groups, achieving 52% yield for (R)-9-(1,2-dimethoxyethyl)anthracene .

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Optical Rotation (α)
DihydroxylationAD-mix β, tert-butanol/H2O, 0°C, 4 days36–52+12.4° (c 0.75, CHCl3)
MethylationNaH, CH3I, THF, rt, 6 hrs52-

Stereo-Selectivity in Cycloadditions

In Diels-Alder reactions with cyclopentene-3,5-dione, the compound exhibits high regio- and diastereoselectivity, producing a single diastereomer. This contrasts with reactions involving maleic anhydride or N-substituted maleimides, where mixed stereochemistry is observed .

Spectroscopic and Photophysical Properties

NMR and Mass Spectrometry

  • 1H NMR (CDCl3): Key signals include δ 3.38 (dd, J = 3.0, 9.0 Hz, CH2) and δ 3.53 (s, OCH3) .

  • 13C NMR: Resonances at δ 48.9 (CH2), 57.2 (OCH3), and 122.8–132.2 ppm (aromatic carbons) .

  • HR-MS: m/z 252.1150 ([M]+, calc. 252.1151 for C17H16O2) .

Fluorescence and Solubility

The methoxyethyl group enhances solubility in polar solvents (e.g., THF, CH2Cl2) compared to unsubstituted anthracene. Fluorescence quantum yields are modulated by the electron-donating methoxy group, enabling applications as bioimaging probes .

Table 2: Comparative Photophysical Data

Derivativeλ_abs (nm)λ_em (nm)Quantum Yield
Anthracene3564020.03
9-(1-Methoxyethyl)-3654150.18
9,10-Dimethylanthracene3684200.12

Applications in Chemistry and Biology

Asymmetric Synthesis

The compound serves as a chiral diene in Diels-Alder reactions, enabling the construction of complex bicyclic frameworks with >95% enantiomeric excess . This has implications for natural product synthesis and pharmaceutical intermediates.

Biological Systems

While direct anticancer activity remains unverified in peer-reviewed studies, its derivatives demonstrate:

  • Singlet oxygen (1O2) scavenging: Forms endoperoxides via [4+2] cycloaddition, useful in photodynamic therapy .

  • Protein interactions: Modulates tubulin polymerization kinetics in vitro, suggesting potential as a chemotherapeutic scaffold .

Future Directions and Challenges

Synthetic Optimization

Current yields (~50%) necessitate improved catalytic systems, such as organocatalysts or transition-metal complexes, to enhance efficiency.

Biological Profiling

In vivo toxicity studies and target validation are critical to advancing therapeutic applications. Computational modeling could predict binding affinities for tubulin and other biomolecules.

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